molecular formula C30H26ClN3O2 B11178282 9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11178282
M. Wt: 496.0 g/mol
InChI Key: AELPYMCAYVQUFT-UHFFFAOYSA-N
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Description

9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of pyrazoloquinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinazoline core.

    Introduction of the benzyloxy and chlorophenyl groups: These groups are introduced through nucleophilic substitution reactions, often using benzyl chloride and 4-chlorobenzyl chloride as reagents.

    Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydride reagents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory or cancer-related pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(4-ethoxyphenyl)-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(4-propoxyphenyl)-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the benzyloxy group, in particular, may enhance its binding affinity to certain molecular targets, leading to improved biological activity.

Properties

Molecular Formula

C30H26ClN3O2

Molecular Weight

496.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-9-(4-phenylmethoxyphenyl)-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C30H26ClN3O2/c1-19-27(21-10-14-23(31)15-11-21)30-32-25-8-5-9-26(35)28(25)29(34(30)33-19)22-12-16-24(17-13-22)36-18-20-6-3-2-4-7-20/h2-4,6-7,10-17,29,32H,5,8-9,18H2,1H3

InChI Key

AELPYMCAYVQUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CCCC3=O)NC2=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

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